N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propane-1-sulfonamide
CAS No.: 912624-97-6
Cat. No.: VC5455174
Molecular Formula: C16H17N3O2S2
Molecular Weight: 347.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 912624-97-6 |
|---|---|
| Molecular Formula | C16H17N3O2S2 |
| Molecular Weight | 347.45 |
| IUPAC Name | N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]propane-1-sulfonamide |
| Standard InChI | InChI=1S/C16H17N3O2S2/c1-3-10-23(20,21)19-13-7-4-6-12(11(13)2)15-18-14-8-5-9-17-16(14)22-15/h4-9,19H,3,10H2,1-2H3 |
| Standard InChI Key | AZHPCVSUBQXJCZ-UHFFFAOYSA-N |
| SMILES | CCCS(=O)(=O)NC1=CC=CC(=C1C)C2=NC3=C(S2)N=CC=C3 |
Introduction
Physicochemical Properties
N-(2-Methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propane-1-sulfonamide has a molecular formula of C₁₇H₁₃N₃O₂S₃ and a molecular weight of 387.5 g/mol . The compound’s solubility in aqueous media is notably low, with a measured water solubility of 2.4 μg/mL at pH 7.4 . This limited solubility suggests potential challenges in bioavailability, a common issue with sulfonamide derivatives.
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₃N₃O₂S₃ |
| Molecular Weight | 387.5 g/mol |
| CAS Registry Number | 863595-16-8 |
| Water Solubility (pH 7.4) | 2.4 μg/mL |
| LogP (Predicted) | 3.2 (Estimated via analogs) |
The thiazolo[5,4-b]pyridine moiety contributes to the compound’s aromaticity and planar structure, while the propane-1-sulfonamide group introduces polar characteristics that may influence receptor binding .
Synthetic Pathways
While no explicit synthesis route for this compound is documented, plausible methods can be inferred from analogous thiazolo-pyridine sulfonamides. A representative approach involves:
-
Formation of the Thiazolo[5,4-b]pyridine Core:
Cyclocondensation of 2-aminopyridine derivatives with thiourea or carbon disulfide under acidic conditions generates the thiazolo[5,4-b]pyridine backbone . -
Sulfonylation of the Aromatic Ring:
Reacting 2-methyl-3-aminophenyl-thiazolo[5,4-b]pyridine with propane-1-sulfonyl chloride in the presence of a base (e.g., triethylamine) yields the target sulfonamide .
Table 2: Hypothetical Synthesis Steps
| Step | Reaction | Reagents/Conditions | Yield (Estimated) |
|---|---|---|---|
| 1 | Thiazolo[5,4-b]pyridine synthesis | Thiourea, HCl, reflux | 60–75% |
| 2 | Sulfonamide coupling | Propane-1-sulfonyl chloride, Et₃N, DCM | 45–65% |
This route aligns with methods used for structurally related sulfonamides, such as N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide .
Biological Activities and Mechanisms
The compound’s biological profile remains underexplored, but its structural features suggest potential activity in the following domains:
Anticancer Activity
Thiazolo[5,4-b]pyridine derivatives exhibit kinase inhibitory properties, particularly against tyrosine kinases involved in cancer progression . The sulfonamide group could further modulate apoptosis pathways via caspase-3 activation .
Table 3: Hypothetical Biological Targets
| Target | Proposed Mechanism | Analog Evidence |
|---|---|---|
| Dihydropteroate synthase | Competitive inhibition of p-aminobenzoic acid binding | |
| EGFR Tyrosine Kinase | ATP-binding site obstruction | |
| Caspase-3 | Allosteric activation |
Applications and Future Directions
Therapeutic Applications
Given its structural similarity to clinical sulfonamides, this compound could serve as a lead for:
-
Antibacterial agents targeting resistant strains.
-
Kinase inhibitors for oncology applications.
Industrial Relevance
The thiazolo-pyridine scaffold is valuable in materials science for developing fluorescent probes or organic semiconductors .
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